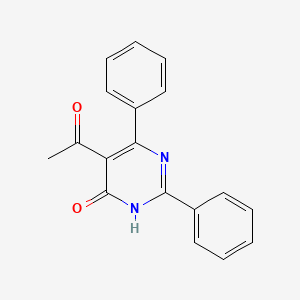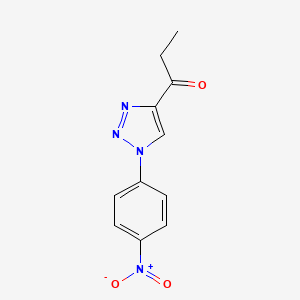
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group attached to the triazole ring, which is further connected to a propanone moiety
准备方法
The synthesis of 1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrophenyl azide and propargyl ketone.
Cycloaddition Reaction: The key step in the synthesis is the Huisgen 1,3-dipolar cycloaddition reaction between 4-nitrophenyl azide and propargyl ketone. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反应分析
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the triazole ring.
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include:
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Potassium permanganate, chromium trioxide.
Major products formed from these reactions include amino derivatives, substituted triazoles, and oxides.
科学研究应用
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the development of bioactive molecules. Its triazole ring is known for its stability and ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. The nitrophenyl group and triazole ring are common motifs in many pharmaceutical compounds.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
作用机制
The mechanism of action of 1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one involves its interaction with molecular targets through its nitrophenyl and triazole moieties. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
相似化合物的比较
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one can be compared with other similar compounds such as:
1-(4-Nitrophenyl)-1-propanone: This compound lacks the triazole ring and has different chemical properties and reactivity.
1-(1-(4-Aminophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one: This compound has an amino group instead of a nitro group, which significantly alters its chemical behavior and biological activity.
1-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)propan-1-one:
The uniqueness of this compound lies in its combination of the nitrophenyl group and triazole ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
111969-14-3 |
|---|---|
分子式 |
C11H10N4O3 |
分子量 |
246.22 g/mol |
IUPAC 名称 |
1-[1-(4-nitrophenyl)triazol-4-yl]propan-1-one |
InChI |
InChI=1S/C11H10N4O3/c1-2-11(16)10-7-14(13-12-10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3 |
InChI 键 |
NWPIGTFTSVGWAV-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)

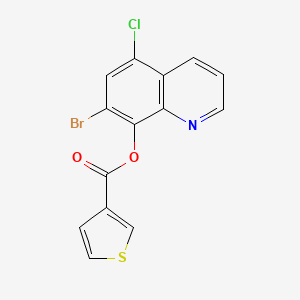
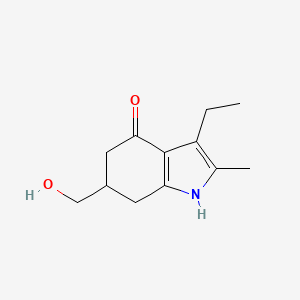
![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
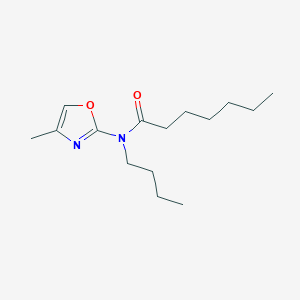
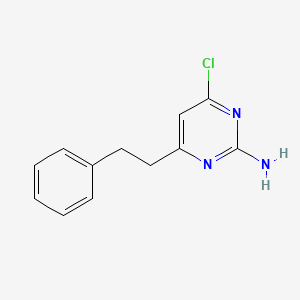
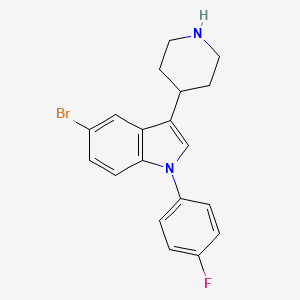
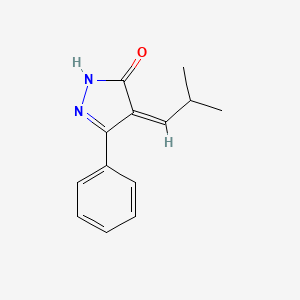
![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)

